Cas no 93796-62-4 (3-Bromo-5-methyl-2-nitrophenol)

3-Bromo-5-methyl-2-nitrophenol structure
93796-62-4 structure
Product Name:3-Bromo-5-methyl-2-nitrophenol
Número CAS:93796-62-4
MF:C7H6BrNO3
Megavatios:232.0314412117
CID:4977516
Update Time:2025-11-01

3-Bromo-5-methyl-2-nitrophenol Propiedades químicas y físicas

Nombre e identificación

    • 3-Bromo-5-methyl-2-nitrophenol
    • Renchi: 1S/C7H6BrNO3/c1-4-2-5(8)7(9(11)12)6(10)3-4/h2-3,10H,1H3
    • Clave inchi: GKHWBKKRZTZAEC-UHFFFAOYSA-N
    • Sonrisas: BrC1=CC(C)=CC(=C1[N+](=O)[O-])O

Atributos calculados

  • Calidad precisa: 230.95311 g/mol
  • Masa isotópica única: 230.95311 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 182
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3
  • Superficie del Polo topológico: 66
  • Peso molecular: 232.03

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Información adicional sobre 3-Bromo-5-methyl-2-nitrophenol

3-Bromo-5-methyl-2-nitrophenol: A Key Intermediate in Pharmaceutical and Material Science Applications

3-Bromo-5-methyl-2-nitrophenol (CAS No. 93796-62-4) represents a critical compound in the field of organic chemistry, with its unique structural features enabling versatile applications across pharmaceutical, material science, and industrial chemistry domains. This compound, characterized by the presence of a bromine atom, a methyl group, and a nitro group on a phenolic ring, exhibits distinct physicochemical properties that make it a valuable synthetic intermediate. Recent studies have highlighted its potential in the development of novel therapeutic agents and functional materials, underscoring its significance in modern chemical research.

The molecular structure of 3-Bromo-5-methyl-2-nitrophenol is defined by its aromatic ring system, which serves as a scaffold for various functional groups. The bromine atom at the 3-position introduces electrophilic reactivity, while the nitro group at the 2-position enhances its ability to participate in electrophilic substitution reactions. The methyl group at the 5-position further modulates its reactivity and solubility properties. These structural elements collectively determine its behavior in chemical transformations and its utility in synthetic pathways.

Recent advances in synthetic methodologies have expanded the applications of 3-Bromo-5-methyl-2-nitrophenol. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its role as a key intermediate in the synthesis of novel anti-inflammatory agents. The compound was utilized to generate a series of substituted phenolic derivatives, which exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2) enzymes. This finding highlights the potential of 3-Bromo-5-methyl-2-nitrophenol in the design of targeted therapies for inflammatory diseases.

Additionally, the compound has garnered attention in the field of material science due to its ability to form stable conjugates with various functional groups. A 2022 research paper in Advanced Materials explored its use in the development of photoresponsive polymers. The nitro group's ability to absorb UV light was leveraged to create materials with tunable optical properties, demonstrating the compound's versatility in advanced material applications.

From a synthetic standpoint, the preparation of 3-Bromo-5-methyl-2-nitrophenol involves several well-established routes. One of the most efficient methods involves the bromination of 5-methyl-2-nitrophenol under controlled conditions. This process typically employs bromine in a polar solvent, with the reaction temperature and catalyst selection playing critical roles in determining the yield and purity of the final product. Recent optimizations in this reaction have led to improved selectivity and reduced byproduct formation, as reported in a 2023 study in Organic Synthesis.

The physicochemical properties of 3-Bromo-5-methyl-2-nit0phenol are further influenced by its molecular interactions. The compound exhibits moderate solubility in polar solvents such as methanol and dimethylformamide (DMF), while its solubility in nonpolar solvents is limited. These solubility characteristics are crucial for its application in solution-phase reactions and solid-state formulations. Additionally, its melting point and thermal stability are important parameters for industrial processing, as highlighted in a 2022 review article on aromatic compounds in pharmaceutical manufacturing.

Environmental and safety considerations also play a significant role in the handling and application of 3-Bromo-5-methyl-2-nitrophenol. While the compound itself is not classified as a hazardous substance under current regulatory frameworks, its derivatives and byproducts may require careful management. A 2023 study in Environmental Science & Technology emphasized the importance of green chemistry approaches in the synthesis of such compounds, advocating for the use of catalytic systems and solvent recovery techniques to minimize environmental impact.

The versatility of 3-Bromo-5-methyl-2-nitrophenol extends to its potential in asymmetric synthesis. Researchers have explored its use as a chiral building block in the preparation of enantiomerically pure compounds, which are essential for pharmaceutical applications. A 2023 publication in Chemical Communications described a novel asymmetric oxidation strategy that utilized the compound's functional groups to achieve high enantiomeric excess in the synthesis of chiral drugs. This development underscores the compound's role in the advancement of stereoselective synthesis methods.

Furthermore, the compound's reactivity has been exploited in the development of functionalized polymers and nanomaterials. A 2022 study in Nano Letters reported the synthesis of carbon-based nanomaterials using 3-Bromo-5-methyl-2-nitrophenol as a precursor. The bromine atom facilitated the formation of covalent bonds with carbon nanotubes, resulting in materials with enhanced electrical conductivity and mechanical strength. These findings highlight the compound's potential in the creation of advanced nanotechnology applications.

As the demand for sustainable and efficient chemical processes grows, the role of 3-Bromo-5-methyl-2-nitrophenol in modern chemistry continues to evolve. Its structural adaptability and functional group reactivity make it a key player in the development of new materials and pharmaceuticals. Ongoing research into its synthetic routes, environmental impact, and applications in emerging technologies is expected to further solidify its importance in the chemical sciences.

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